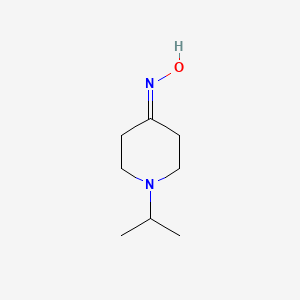

1-Isopropylpiperidin-4-one oxime

説明

1-Isopropylpiperidin-4-one oxime is a chemical compound with the molecular formula C8H16N2O . It is used in research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and an isopropyl group attached to the 1-position of the ring . The 4-position of the ring is occupied by a ketone functional group, which is converted to an oxime group .Chemical Reactions Analysis

This compound and similar compounds have been studied as corrosion inhibitors for mild steel in hydrochloric acid . The compounds function through physical adsorption mechanism and act as mixed-type inhibitors .科学的研究の応用

Organophosphate Poisoning Treatment

Oximes, such as 1-Isopropylpiperidin-4-one oxime, play a crucial role in treating organophosphate poisoning. They interact with organophosphates to form a product claimed to be more toxic than the organophosphate itself. This interaction has been studied in compounds formed by the reaction of pyridine-4-carbaldehyde oxime methiodide with sarin, as characterized by NMR spectroscopy and X-ray crystallography (Portmann et al., 1991).

Antimicrobial Activity

Oxime ethers derived from this compound have been synthesized and shown to possess significant antimicrobial activity against a range of bacterial and fungal agents. Structure-Activity Relationship (SAR) studies indicate that chloro/methyl/methoxy substituted compounds exhibit moderate to good activity against tested organisms, with some showing more promising activity than standard drugs (Parthiban et al., 2009).

Phosgene Detection

A meso-oxime-substituted BODIPY (1-oxime) has been developed for the colorimetric and fluorogenic detection of phosgene. This detection is fast and sensitive, suitable for on-site monitoring of phosgene gas exposure in the workplace (Kim et al., 2017).

Spectroscopy and Structural Analysis

N-acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one oximes have been synthesized, with their high-resolution NMR spectra analyzed at various temperatures to investigate their structural properties. The study contributes to the understanding of the stereochemistry and molecular structures of these oxime derivatives (Manimekalai & Sivakumar, 2010).

HIV-1 Treatment

Oximes, including this compound derivatives, have shown potential in the treatment of HIV-1. The study of oxime-biphenyl-DAPYs demonstrates promising activity against wild type HIV-1 and single mutant strains, with some compounds exhibiting much lower cytotoxicity and higher selective index than FDA-approved drugs (Yang et al., 2020).

将来の方向性

Piperidine derivatives, including 1-Isopropylpiperidin-4-one oxime, are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, future research may focus on exploring these therapeutic potentials further. Additionally, oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . This suggests a promising future direction for the development of novel therapeutics based on oximes.

作用機序

Target of Action

Oximes in general are known to target acetylcholinesterase (ache), a key enzyme involved in nerve signal transmission .

Mode of Action

Oximes are known to reactivate ache, which has been inhibited by organophosphates . This reactivation is achieved by the oxime’s interaction with the phosphorylated enzyme, leading to the displacement of the organophosphate group .

生化学分析

Biochemical Properties

The nature of these interactions often involves the formation of covalent bonds, which can alter the function of the target biomolecule .

Molecular Mechanism

Oximes are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-(1-propan-2-ylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)10-5-3-8(9-11)4-6-10/h7,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFFSKKIWBIELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=NO)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284663 | |

| Record name | 1-(1-Methylethyl)-4-piperidinone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832741-00-1 | |

| Record name | 1-(1-Methylethyl)-4-piperidinone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832741-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-4-piperidinone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate](/img/structure/B3337977.png)

![3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B3337982.png)

![3-[chloro(difluoro)methyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3337985.png)

![4-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B3338002.png)

![5-[(4-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3338005.png)

![3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid](/img/structure/B3338009.png)

![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338023.png)

![Methyl 5-[(2-acetylphenoxy)methyl]furan-2-carboxylate](/img/structure/B3338028.png)

![3-[(2,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338049.png)

![Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate](/img/structure/B3338065.png)

![4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338074.png)